molecular formula C6H3N3O3S B13298237 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13298237
M. Wt: 197.17 g/mol
InChI Key: DXVYFYSHWTUGAY-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1699315-47-3) is a high-purity heterocyclic compound offered as a key chemical intermediate for research and development. With a molecular formula of C6H3N3O3S and a molecular weight of 197.17 g/mol, this compound features a unique molecular architecture that combines a 1,2,4-oxadiazole ring with a 1,3-thiazole heterocycle, terminated with a carboxylic acid functional group . This structure makes it a valuable scaffold in medicinal chemistry, particularly for constructing novel molecules in drug discovery projects. The carboxylic acid group allows for further derivatization via amide bond formation or other coupling reactions, while the heterocyclic cores are privileged structures found in many pharmacologically active compounds. Researchers utilize this compound as a sophisticated building block for the synthesis of potential enzyme inhibitors, diagnostic agents, and other bioactive molecules. Its application is primarily in the field of life science research, including hit-to-lead optimization and the exploration of new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets and handling protocols should be consulted prior to use. For specific pricing, availability, and comprehensive product documentation, please contact our sales team.

Properties

Molecular Formula

C6H3N3O3S

Molecular Weight

197.17 g/mol

IUPAC Name

5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H3N3O3S/c10-6(11)4-8-5(12-9-4)3-1-7-2-13-3/h1-2H,(H,10,11)

InChI Key

DXVYFYSHWTUGAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination and Cyclocondensation Route

A prevalent method for synthesizing 2,5-disubstituted thiazole derivatives involves bromination of α-bromoacetyl precursors followed by cyclocondensation with thioamide derivatives:

  • Starting from a precursor such as 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, bromination with bromine in acetic acid at room temperature generates an α-bromo carbonyl intermediate.
  • This intermediate undergoes cyclocondensation with thiocarbamide, benzenecarbothioamide, or thioureido acid to afford substituted thiazole derivatives.
  • These reactions are typically conducted in acetic acid at moderate temperatures (~60 °C) to achieve good yields.

This method was successfully applied to generate 1,3-thiazole rings with various substitutions, which can then be further functionalized or linked to other heterocycles.

Preparation of the 1,2,4-Oxadiazole Moiety

Amidoxime and Carboxylic Acid Derivative Cyclodehydration

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of amidoximes with activated carboxylic acid derivatives:

  • Amidoximes are prepared from nitriles by reaction with hydroxylamine.
  • The carboxylic acid component can be activated using reagents such as carbonyldiimidazole (CDI) or Vilsmeier reagents to facilitate cyclization.
  • Heating the amidoxime and activated acid mixture (e.g., at 120 °C) induces cyclodehydration, forming the 1,2,4-oxadiazole ring.
  • This method yields 1,2,4-oxadiazoles with good efficiency (typically 59–93% yields), often with straightforward purification.

One-Pot Synthesis from Amidoximes and Carboxylic Acids

Recent advances include:

  • One-pot procedures activating the carboxylic acid group with Vilsmeier reagents to react directly with amidoximes, avoiding isolation of intermediates.
  • This approach simplifies the process, reduces reaction time, and provides good to excellent yields (61–93%).

Coupling of Thiazole and Oxadiazole Rings

While direct literature specifically detailing the coupling of 1,3-thiazole at the 5-position to 1,2,4-oxadiazole-3-carboxylic acid is limited, the general synthetic approach involves:

  • Synthesizing the thiazole derivative bearing a reactive substituent (e.g., brominated or amino group).
  • Preparing the 1,2,4-oxadiazole ring with a complementary reactive site (e.g., carboxylic acid or ester).
  • Employing cross-coupling reactions, condensation, or cyclization steps to link the two heterocyclic units.

For example, thiazole derivatives with bromomethyl groups have been used in nucleophilic substitution or cyclocondensation reactions to form linked heterocyclic systems.

Specific Synthetic Routes and Data

Example Synthesis from Literature

Step Reaction Description Conditions Yield (%) Notes
1 Bromination of precursor to α-bromoacetyl intermediate Br2 in AcOH, RT High Formation of 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
2 Cyclocondensation with thiocarbamide derivatives AcOH, 60 °C Moderate to High Formation of 2,5-disubstituted thiazole derivatives
3 Esterification of carboxylic acid Methanol, catalytic H2SO4 High Conversion to methyl esters for further derivatization
4 Conversion to acid hydrazides Hydrazine hydrate, reflux in isopropanol High Precursor for further heterocyclic ring formation

Oxadiazole Formation Data

Method Starting Materials Catalyst/Reagent Temperature Yield (%) Advantages
Amidoxime + activated acid (CDI) Amidoxime, 4-aminobenzoic acid CDI, DMF 120 °C, 4 h 59 Good purity, moderate yield
One-pot amidoxime + acid (Vilsmeier reagent) Amidoxime, carboxylic acid Vilsmeier reagent Mild heating 61-93 Simplified, no intermediate isolation
Nitroalkene tandem reaction Nitroalkenes, arenes, nitriles TfOH (superacid) 10 min ~90 Very fast, high yield, but harsh conditions

Industrial and Patent Considerations

  • Patented methods for related oxadiazole derivatives emphasize safe, high-yield routes avoiding toxic reagents.
  • For example, a three-step industrial route involves preparing substituted tetrazoles, selective acylation, and rearrangement to oxadiazole esters, which could be adapted for related compounds.
  • These methods highlight the importance of process safety, scalability, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form reactive intermediates:

Reaction TypeReagents/ConditionsProduct FormedKey Findings
Acid Chloride FormationSOCl₂, reflux, 6–8 hoursOxadiazole-3-carbonyl chlorideEnables further acylations
HalogenationBr₂ in acetic acid, RT5-Bromo-thiazole derivativesRegioselective at thiazole C5

These intermediates serve as precursors for amides, esters, or hybrid heterocycles. For example, reaction with amines yields substituted amides (R-NH₂ → R-CO-NH₂) with >80% efficiency under DCC coupling.

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in regioselective cyclizations mediated by reagents like EDC·HCl or p-TsCl:

Cyclization TypeConditionsProductSelectivity
Oxadiazole ExpansionEDC·HCl in DMSO, 60°C, 12 hours2-Amino-1,3,4-oxadiazolesR₁ = benzyl enhances yield
Thiadiazole Formationp-TsCl, NMP, 100°C, 6 hours1,3,4-Thiadiazole derivativesR₂ = phenyl favors S-insertion

Ring-opening occurs under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), cleaving the oxadiazole ring to form thiazole-linked carboxylic acids.

Esterification and Amidation

The carboxylic acid group is esterified or amidated to modulate solubility and bioactivity:

ReactionReagentsProductYield
Methyl EsterificationMeOH, H₂SO₄ catalyst, refluxMethyl oxadiazole-3-carboxylate85–92%
Hydrazide FormationNH₂NH₂, propan-2-ol, refluxOxadiazole-3-carbohydrazide78%

Hydrazides react with aldehydes (e.g., benzaldehyde) to form hydrazones, which cyclize into 1,2,4-triazoles under basic conditions .

Oxidative and Reductive Transformations

The thiazole moiety undergoes oxidation, while the oxadiazole ring resists reduction:

Reaction TypeConditionsProductOutcome
Thiazole OxidationH₂O₂, acetic acid, 50°CThiazole N-oxideEnhanced polarity
Oxadiazole ReductionLiAlH₄, THF, 0°CPartial ring cleavageLow yield (<20%)

Decarboxylation and Thermal Stability

Thermal decarboxylation occurs above 200°C, producing CO₂ and 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole:

ConditionProductApplication
220°C, inert atmosphereOxadiazole-thiazole hybridPrecursor for agrochemicals

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity when modified:

DerivativeModificationBioactivity (IC₅₀/EC₅₀)
Sulfonamide analogSO₂NH₂ at oxadiazole C3hCA IX inhibition: 89 pM
Methylpyrrole hybridCyclocondensation with diketonesAnticancer (SK-MEL-2: 8.2 nM)

Key Mechanistic Insights:

  • Steric Effects : Bulky substituents on the thiazole ring (e.g., 2,4-dichlorophenyl) enhance antimicrobial activity by 3-fold compared to unsubstituted analogs .

  • Electronic Effects : Electron-withdrawing groups (NO₂, CN) on the oxadiazole ring increase oxidative stability but reduce nucleophilicity.

This compound’s versatility in forming pharmacologically relevant hybrids (e.g., triazoles, pyrroles) positions it as a critical scaffold in medicinal chemistry and materials science.

Scientific Research Applications

5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural analogues of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, emphasizing substituent variations and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features Reference
This compound Thiazole at C5, COOH at C3 C₆H₃N₃O₃S 197.17 g/mol Not provided Dual heterocyclic system -
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (QC-4341) 3-Cl-phenyl at C5, COOH at C3 C₉H₅ClN₂O₃ 224.60 g/mol 1260774-15-9 Chlorophenyl substitution
5-(3-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Methoxythiophene at C5, COOH at C3 C₈H₆N₂O₄S 226.21 g/mol 1538115-47-7 Thiophene with methoxy group
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyrazole at C5, COOH at C3 C₆H₄N₄O₃ 180.12 g/mol 1339857-20-3 Pyrazole substitution
5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylic acid tert-Butyl at C5, COOH at C3 C₇H₁₀N₂O₃ 170.17 g/mol 748743-73-9 Bulky alkyl substituent
5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-MeO-phenyl at C5, COOH at C3 C₁₀H₈N₂O₄ 220.18 g/mol Not provided Methoxyphenyl substitution

Notes:

  • Chlorophenyl and methoxyphenyl substituents increase hydrophobicity, which may improve membrane permeability .
Enzyme Inhibition
  • DNA Gyrase Inhibition : A structurally related compound, 5-(4-(3,4-dichloro-5-methylpyrrole-2-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid, demonstrated potent inhibition of E. coli DNA gyrase (IC₅₀ = 1.2 µM) and topoisomerase IV, highlighting the role of the oxadiazole-carboxylic acid scaffold in targeting bacterial enzymes .
  • MAO Inhibition : 5-Methyl-1,2-oxazole-3-carboxylic acid (an isoxazole analogue) showed MAO inhibitory activity, suggesting that electronic effects from heterocyclic substituents modulate enzyme binding .
Antimicrobial and Antimalarial Activity
  • Antiplasmodial Activity : Trifluoromethyl-substituted oxadiazole analogues of astemizole exhibited multi-stage antiplasmodial activity, with carboxylic acid derivatives enhancing solubility and target engagement .
  • Thiadiazole Analogues : 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid (a sulfur-containing analogue) may exhibit distinct reactivity due to thiadiazole’s electron-deficient nature, though specific activity data are unavailable .

Key Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: Chlorophenyl or trifluoromethyl substitutions enhance enzyme inhibition (e.g., DNA gyrase) by increasing electrophilicity .
  • Pharmacokinetic Considerations : Carboxylic acid groups improve aqueous solubility but may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targets .

Biological Activity

5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery, particularly focusing on its anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate thiazole and oxadiazole precursors. Various methods have been reported for synthesizing oxadiazole derivatives, often utilizing hydrazine derivatives and carbonyl compounds as starting materials. The synthetic pathways can be optimized for yield and purity, which are crucial for subsequent biological evaluations.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study indicated that certain 1,2,4-oxadiazole compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and U-937) with IC50 values in the micromolar range. The mechanism of action often involves the induction of apoptosis through pathways that upregulate pro-apoptotic proteins such as p53 and caspases .

Table 1: Cytotoxicity of 5-(1,3-Thiazol-5-yl)-1,2,4-oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis via p53 activation
5bU-9372.41Caspase activation
5cHeLa1.20Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Research indicates that compounds containing the thiazole and oxadiazole moieties exhibit potent antibacterial and antifungal activities. For example, derivatives have shown effectiveness against Mycobacterium bovis BCG and various fungal strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMicrobeMinimum Inhibitory Concentration (MIC)
5dE. coli32 µg/mL
5eS. aureus16 µg/mL
5fCandida albicans8 µg/mL

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Anticancer Study : A recent investigation into the effects of thiazolyl oxadiazoles on human leukemia cell lines demonstrated a significant reduction in cell viability at low concentrations. The study reported that these compounds could induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of bacteria. The results showed that specific modifications to the oxadiazole structure enhanced antibacterial activity significantly compared to traditional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, a two-step approach may be used:

Formation of the oxadiazole ring : Reacting a nitrile derivative with hydroxylamine under reflux conditions in ethanol or acetic acid.

Thiazole incorporation : Coupling the oxadiazole intermediate with a thiazole-containing precursor via palladium-catalyzed cross-coupling or nucleophilic substitution.
Key parameters include temperature control (80–120°C), solvent selection (DMF, acetic acid), and catalysts like Pd(PPh₃)₄. Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the thiazole-oxadiazole scaffold and carboxylic acid proton (δ ~12–13 ppm).
  • Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragment patterns.
  • X-ray crystallography : For definitive structural elucidation, as demonstrated in related thiazole-oxadiazole hybrids .
  • HPLC : To assess purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients.

Q. What are the common reactivity patterns of this compound in further functionalization?

The carboxylic acid group enables derivatization via:

  • Esterification : Reacting with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄, 60°C).
  • Amide formation : Using coupling agents like EDCI/HOBt with amines.
    The thiazole ring may undergo electrophilic substitution (e.g., bromination at the 4-position), while the oxadiazole core is generally inert under mild conditions .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity?

Focus on systematic modifications:

  • Core substitutions : Replace the thiazole with isoxazole or pyridine to assess heterocycle specificity.
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to study ionizable moiety requirements.
  • Side-chain variations : Introduce alkyl/aryl groups at the oxadiazole 5-position to probe steric effects.
    Biological assays should include enzyme inhibition (e.g., COX-2, HDACs) and cytotoxicity profiling (IC₅₀ in cancer cell lines) .

Q. How should contradictory data in biological assays be resolved?

Case example: If a derivative shows unexpected low activity despite favorable computational docking:

Validate assay conditions : Check for false negatives (e.g., solubility issues in PBS; use DMSO controls).

Metabolic stability : Test compound stability in liver microsomes (e.g., mouse/human S9 fractions).

Off-target screening : Use proteome-wide affinity chromatography to identify unintended interactions.
Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 5 h) and improves yield by 15–20% .
  • Catalyst optimization : Screen Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for cross-coupling efficiency.
  • In situ FTIR monitoring : Track intermediate formation (e.g., nitrile to amidoxime conversion) to halt reactions at optimal points.

Q. How can computational methods enhance the study of this compound’s mechanism of action?

  • Molecular dynamics simulations : Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) over 100-ns trajectories.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
  • Density functional theory (DFT) : Calculate Fukui indices to predict reactive sites for electrophilic attack .

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